2-Methyl-2H-indazole-5-carbonitrile
Overview
Description
2-Methyl-2H-indazole-5-carbonitrile is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methyl group at the second position and a nitrile group at the fifth position of the indazole ring
Mechanism of Action
Target of Action
Indazole derivatives, a family to which 2-methyl-2h-indazole-5-carbonitrile belongs, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of biological properties, indicating that they likely interact with multiple targets within the body .
Mode of Action
Indazole derivatives have been found to possess various biological activities, such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indazole derivatives have been found to possess various biological activities, suggesting that they likely interact with and modulate multiple biochemical pathways .
Result of Action
Indazole derivatives have been found to possess various biological activities, suggesting that they likely have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Methyl-2H-indazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways related to cancer and respiratory diseases . Additionally, this compound can bind to proteins involved in inflammatory responses, thereby modulating their activity and reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced cancer cell growth . Furthermore, it affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, thereby altering the levels of key metabolites . These cellular effects underscore the compound’s potential in developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing the compound’s use in experimental and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in detoxification processes, influencing the compound’s metabolism and clearance from the body . These interactions provide insights into the compound’s metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall therapeutic potential. For example, targeting this compound to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Another approach includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic schemes that ensure high yield and purity. Transition metal-catalyzed reactions and reductive cyclization reactions are often employed in large-scale production . The choice of reagents, catalysts, and reaction conditions is crucial to achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-indazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
2-Methyl-2H-indazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-indazole-5-carbonitrile
- 2-Methyl-2H-indazole-3-carbonitrile
- 2-Methyl-2H-indazole-4-carbonitrile
Uniqueness
2-Methyl-2H-indazole-5-carbonitrile is unique due to the specific positioning of the nitrile group at the fifth position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .
Properties
IUPAC Name |
2-methylindazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFLALMDZWZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292793 | |
Record name | 2-Methyl-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-49-5 | |
Record name | 2-Methyl-2H-indazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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